molecular formula C19H24O3 B5002315 1-ethoxy-2-[4-(3-methylphenoxy)butoxy]benzene

1-ethoxy-2-[4-(3-methylphenoxy)butoxy]benzene

Cat. No.: B5002315
M. Wt: 300.4 g/mol
InChI Key: HKOXWVRQUBBAEA-UHFFFAOYSA-N
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Description

1-Ethoxy-2-[4-(3-methylphenoxy)butoxy]benzene is an organic compound with the molecular formula C19H24O3 It is a derivative of benzene, featuring ethoxy and butoxy groups substituted with a 3-methylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-2-[4-(3-methylphenoxy)butoxy]benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. The purification process often includes recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-[4-(3-methylphenoxy)butoxy]benzene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups, into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds to single bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may yield alkylated benzene derivatives.

Scientific Research Applications

1-Ethoxy-2-[4-(3-methylphenoxy)butoxy]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving the interaction of organic compounds with biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-ethoxy-2-[4-(3-methylphenoxy)butoxy]benzene exerts its effects depends on its interaction with molecular targets. In general, the compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The specific pathways involved can vary depending on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

  • 1-ethoxy-2-[4-(4-methylphenoxy)butoxy]benzene
  • 1-ethoxy-2-[4-(2-methylphenoxy)butoxy]benzene

Comparison: Compared to its similar compounds, 1-ethoxy-2-[4-(3-methylphenoxy)butoxy]benzene may exhibit unique properties due to the position of the methyl group on the phenoxy moiety. This positional difference can influence the compound’s reactivity, stability, and interaction with other molecules.

Properties

IUPAC Name

1-ethoxy-2-[4-(3-methylphenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-3-20-18-11-4-5-12-19(18)22-14-7-6-13-21-17-10-8-9-16(2)15-17/h4-5,8-12,15H,3,6-7,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOXWVRQUBBAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCCOC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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